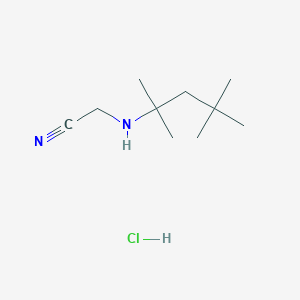
2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile is an organic compound with the molecular formula C11H22N2. It is known for its unique structure, which includes a nitrile group (-CN) and a bulky tert-butyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile typically involves the reaction of 2,4,4-trimethylpentan-2-ylamine with acetonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bulky tert-butyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound with the formula CH3CN.
Aminoacetonitrile: Contains both an amino group and a nitrile group, similar to 2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile.
Pivalonitrile: Another nitrile compound with a bulky tert-butyl group.
Uniqueness
This compound is unique due to its combination of a nitrile group and a bulky tert-butyl group. This structure imparts specific chemical properties and reactivity that are distinct from other nitrile compounds.
Properties
CAS No. |
89182-64-9 |
|---|---|
Molecular Formula |
C10H21ClN2 |
Molecular Weight |
204.74 g/mol |
IUPAC Name |
2-(2,4,4-trimethylpentan-2-ylamino)acetonitrile;hydrochloride |
InChI |
InChI=1S/C10H20N2.ClH/c1-9(2,3)8-10(4,5)12-7-6-11;/h12H,7-8H2,1-5H3;1H |
InChI Key |
DSNYYXXSWYJGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















